Dibemethine

Description

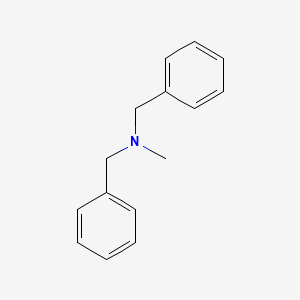

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-methyl-1-phenylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N/c1-16(12-14-8-4-2-5-9-14)13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZDCUGWXKHESN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4046238 | |

| Record name | N,N-Dibenzylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-05-6 | |

| Record name | N-Methyl-N-(phenylmethyl)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibemethine [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibemethine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163900 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanamine, N-methyl-N-(phenylmethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dibenzylmethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4046238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibemethine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.729 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBEMETHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67VKG5DY8W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dibemethine CAS 102-05-6 physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of Dibemethine (CAS 102-05-6)

Abstract

This compound (CAS 102-05-6), chemically known as N-methyl-N-(phenylmethyl)benzenemethanamine or N,N-Dibenzylmethylamine, is a tertiary amine with applications as a chemical intermediate in organic synthesis.[1] Notably, it has been investigated for its biological activity, particularly its effectiveness against chloroquinone-resistant strains of Plasmodium falciparum.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its synthesis, handling, formulation, and analytical characterization. This guide provides a comprehensive overview of the core physicochemical data, analytical methodologies, and stability considerations for this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Chemical Identity and Core Properties

This compound is an achiral tertiary amine featuring a central nitrogen atom bonded to a methyl group and two benzyl groups.[4] Its structural characteristics impart a significant nonpolar nature, which dictates many of its physical properties.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102-05-6 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₅H₁₇N | [1][4][5][6][7] |

| Molecular Weight | 211.30 g/mol | [1][2][5][7] |

| Melting Point | 50 °C | [1][2][6] |

| Boiling Point | 288.7 - 305 °C (at ~760 mmHg) | [1][2][5][6] |

| Density | 0.996 g/cm³ (at 22 °C) | [1][2][6] |

| pKa (Predicted) | 7.85 ± 0.50 | [1][2][6] |

| LogP (oct/wat) | 3.3 - 3.85 | [1][5] |

| Vapor Pressure | 0.0 ± 0.6 mmHg (at 25 °C) | [5] |

| Refractive Index | 1.578 | [5] |

The high LogP value indicates that this compound is lipophilic, suggesting poor solubility in water but good solubility in nonpolar organic solvents such as toluene, diethyl ether, and various hydrocarbons.[1][5] Its predicted pKa of ~7.85 suggests it will be protonated and more water-soluble under acidic conditions (pH < 7).[1][2][6]

Analytical Characterization Workflow

Accurate characterization of this compound requires a multi-faceted analytical approach to confirm identity, purity, and quantity. The primary techniques employed are chromatographic separation coupled with spectroscopic detection.

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods for the analysis of this compound.[8][9] GC-MS is particularly suitable given the compound's volatility and thermal stability, while LC-MS is advantageous for analyzing potential non-volatile degradation products.

Exemplary GC-MS Protocol for Purity Assessment:

-

Standard and Sample Preparation:

-

Causality: A stock solution of a reference standard is prepared in a solvent like methanol or ethyl acetate, where this compound is highly soluble. An internal standard (e.g., a structurally similar compound with a distinct retention time, like triphenylamine) is added to both calibration standards and unknown samples to correct for injection volume variability and ensure accuracy.

-

Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the analyte.

-

Prepare the unknown sample by accurately weighing and dissolving it in the same solvent to a concentration within the calibration range.

-

-

Instrumentation and Conditions:

-

GC System: Agilent 8890 or equivalent.

-

Column: A nonpolar column, such as a DB-5ms (5% phenyl-methylpolysiloxane), is chosen because its stationary phase chemistry is well-suited for separating aromatic, nonpolar compounds like this compound from potential impurities.

-

Injector: Split/splitless injector at 250 °C. A high temperature ensures rapid volatilization without thermal degradation.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature ramp provides the necessary resolution to separate early-eluting solvents and potential byproducts from the main analyte peak.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer Conditions:

-

Detector: Quadrupole Mass Spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard, robust ionization technique that produces reproducible fragmentation patterns, creating a molecular fingerprint for identification.

-

Scan Range: 40-400 m/z. This range is selected to capture the molecular ion (m/z 211.3) and key fragment ions for structural confirmation.

-

-

System Validation and Analysis:

-

Trustworthiness: Before running the sequence, a solvent blank is injected to ensure no system contamination. A system suitability test (SST) is performed by injecting a mid-level standard multiple times to verify system precision (RSD < 2%), peak shape, and resolution.

-

The calibration curve is generated by plotting the peak area ratio (analyte/internal standard) against concentration. A correlation coefficient (r²) > 0.995 is required for a valid calibration.

-

The unknown sample is then analyzed, and its concentration is calculated from the regression equation.

-

Spectroscopic Identification

While chromatography provides separation and quantification, spectroscopy provides definitive structural confirmation.[10][11][12]

-

Mass Spectrometry (MS): In EI mode, this compound would be expected to show a molecular ion peak (M⁺) at m/z ≈ 211. A prominent fragment ion would likely be observed at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺) from the cleavage of a benzyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching vibrations from the aromatic rings (typically >3000 cm⁻¹) and the aliphatic methyl and methylene groups (<3000 cm⁻¹). Aromatic C=C stretching bands would appear in the 1450-1600 cm⁻¹ region.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would show a singlet for the N-CH₃ protons, a singlet for the N-CH₂ protons of the benzyl groups, and multiplets in the aromatic region (7-8 ppm) for the phenyl ring protons.

-

¹³C NMR: Would reveal distinct signals for the methyl carbon, the methylene carbons, and the different carbons of the benzyl aromatic rings.

-

Chemical Stability and Storage

The stability of a chemical compound is critical for ensuring its integrity during storage and use.[13][14] this compound, as a tertiary amine, is susceptible to specific degradation pathways.

-

Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation, particularly by atmospheric oxygen or other oxidizing agents, which can lead to the formation of this compound N-oxide.

-

Photostability: Compounds with aromatic rings can be sensitive to UV light, which may induce photolytic degradation.[15]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[14][16]

-

pH: While generally stable, extreme pH conditions could potentially catalyze hydrolysis or other rearrangement reactions, although this is less common for tertiary amines compared to esters or amides.[17]

Recommended Storage Conditions: Based on its chemical nature and supplier recommendations, this compound should be stored in a well-sealed container to protect it from air and moisture.[2][6] It should be kept in a cool, dry, and dark place at room temperature to minimize thermal and photolytic degradation.[2][6]

Pharmacological Context

This compound has demonstrated noteworthy biological activity as an antimalarial agent.[1] Research indicates that it is active against strains of Plasmodium falciparum that are resistant to chloroquine.[2][3] Its mechanism is reported to involve the inhibition of chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT), highlighting its potential as a lead compound in the development of new antimalarial therapies.[2][3]

Conclusion

This compound is a lipophilic tertiary amine with well-defined physicochemical properties. Its melting point of 50 °C and boiling point above 288 °C, combined with its poor aqueous solubility, are key parameters for its purification and handling.[1][2][5][6] The characterization of this compound is reliably achieved using modern analytical techniques, particularly GC-MS and LC-MS, which provide robust methods for purity assessment and identification.[8][9] Proper storage in a sealed container at room temperature, protected from light and air, is essential to maintain its chemical integrity.[2][6] The combination of its synthetic utility and interesting pharmacological profile makes a comprehensive understanding of these properties vital for ongoing research and development.

References

-

PrecisionFDA. This compound. [Link]

-

Chemsrc. This compound | CAS#:102-05-6. [Link]

-

Cheméo. This compound (CAS 102-05-6) - Chemical & Physical Properties. [Link]

-

precisionFDA. This compound. [Link]

-

Kushwaha, P. Significance of Stability Studies on Degradation Product. Research Journal of Pharmacy and Technology. [Link]

-

Royal Society of Chemistry. Analytical Methods. [Link]

-

Global Substance Registration System. This compound. [Link]

-

Organic Syntheses. PREPARATION OF ENANTIOMERICALLY PURE α-N,N-DIBENZYLAMINO ALDEHYDES. [Link]

-

National Technical Reports Library. Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]

-

PubMed Central (PMC). Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review. [Link]

-

MDPI. Comparison of Different Analytical Methods for the On-Site Analysis of Traces at Clandestine Drug Laboratories. [Link]

-

ResearchGate. NMR, mass spectroscopy, IR - finding compound structure. [Link]

-

PubMed. Factors affecting the stability of drugs and drug metabolites in biological matrices. [Link]

-

Dissolution Technologies. Analytical Method Selection for Drug Product Dissolution Testing. [Link]

-

National Center for Biotechnology Information. Spectral Information - PubChem. [Link]

-

PubMed. Analytical methods for quantitation of methylxanthines. [Link]

-

PubMed Central (PMC). Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

Springer. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method. [Link]

-

ACS Division of Organic Chemistry. Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

- Google Patents. US4748276A - Process for preparing N,N-bis(2-hydroxyethyl)benzylamine and N,N-bis(2-chloroethyl)benzylamine.

-

YouTube. Determining a Structure with IR and NMR. [Link]

-

eCommons. Preparation and Characterization of Some Substituted Benzyl N-nitrosocarbamates Containing an N-2-(methylthio)ethyl or a Bis(2-a. [Link]

-

ResearchGate. Degradation kinetics and color stability of spray-dried encapsulated anthocyanins from Hibiscus sabdariffa L. [Link]

- Google Patents. CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.

-

International Union of Crystallography. Synthesis and crystal structure of 1,3-bis{[N,N-bis(2-hydroxyethyl)amino]methyl}. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS#: 102-05-6 [m.chemicalbook.com]

- 3. This compound | 102-05-6 [chemicalbook.com]

- 4. GSRS [precision.fda.gov]

- 5. This compound | CAS#:102-05-6 | Chemsrc [chemsrc.com]

- 6. 102-05-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. Analytical Methods for the Determination of Diamorphine (Heroin) in Biological Matrices: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. leah4sci.com [leah4sci.com]

- 13. rjptonline.org [rjptonline.org]

- 14. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Stability Study of H1 Antihistaminic Drugs from the First and the Second Generations, Diphenhydramine, Azelastine and Bepotastine, in Pure APIs and in the Presence of Two Excipients, Citric Acid and Polyvinyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Stress Degradation Studies of Tebipenem and a Validated Stability-Indicating LC Method - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Dibemethine

A Senior Application Scientist's Synthesis of its Core Antimalarial Function

Introduction: The Challenge of Chloroquine Resistance and the Emergence of Chemosensitizers

The efficacy of chloroquine, once a cornerstone of antimalarial therapy, has been severely undermined by the global spread of resistance in Plasmodium falciparum, the deadliest species of human malaria parasite. This resistance is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene[1][2][3]. These mutations enable the PfCRT protein, located on the membrane of the parasite's digestive vacuole, to actively efflux chloroquine from its site of action, thereby preventing its accumulation to toxic levels[2][4]. In this context, the development of chemosensitizing agents, which can reverse chloroquine resistance, has become a critical area of research. Dibemethine has emerged as a significant compound in this field, demonstrating a clear mechanism of action centered on the inhibition of PfCRT[5][6]. This guide provides a detailed technical overview of the molecular mechanisms underpinning the action of this compound.

Core Mechanism of Action: Inhibition of the P. falciparum Chloroquine Resistance Transporter (PfCRT)

The primary and most well-characterized mechanism of action of this compound is its ability to inhibit the function of the mutated PfCRT protein in chloroquine-resistant P. falciparum strains[5][6][7]. The digestive vacuole of the malaria parasite is an acidic organelle where the parasite degrades host hemoglobin. Chloroquine, a weak base, becomes protonated and trapped within this acidic compartment, where it interferes with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. In resistant strains, mutated PfCRT transports the protonated chloroquine out of the digestive vacuole, reducing its concentration and allowing the parasite to survive[2][4].

This compound and its derivatives act as potent inhibitors of this transport process. By binding to and blocking the PfCRT transporter, this compound effectively restores the intracellular concentration of chloroquine, re-sensitizing the resistant parasites to the drug[5][6]. This chemosensitizing activity has been demonstrated to be comparable to that of verapamil, a well-known resistance-reversing agent[5].

Signaling and Transport Pathway

The interaction of this compound with PfCRT is a direct molecular blockade. The following diagram illustrates the pathway of chloroquine action and resistance, and the point of intervention for this compound.

Caption: Chloroquine resistance pathway and this compound's point of inhibition.

Structure-Activity Relationship and Dual-Functionality

Research into derivatives of this compound has provided insights into its structure-activity relationship. Studies have shown that modifications to the dibenzylmethylamine structure can influence its chemosensitizing activity[5]. Interestingly, some quinoline antimalarials incorporating a this compound side chain have demonstrated a dual mechanism of action. These compounds are not only capable of inhibiting PfCRT but also retain the ability to inhibit hemozoin formation, the primary mechanism of chloroquine itself[6][7]. This dual functionality makes such compounds particularly promising as they can act against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum[6].

Experimental Protocols for Elucidating the Mechanism of Action

The characterization of this compound's mechanism of action relies on several key experimental methodologies.

In Vitro Chemosensitization Assay

This assay is fundamental to demonstrating the resistance-reversing activity of a compound.

Methodology:

-

Parasite Culture: Chloroquine-resistant strains of P. falciparum (e.g., W2 or K1) are cultured in vitro in human erythrocytes.

-

Drug Treatment: The cultured parasites are exposed to a range of chloroquine concentrations, both in the presence and absence of a fixed, sub-lethal concentration of this compound.

-

Growth Inhibition Measurement: Parasite growth is assessed after a set incubation period (e.g., 48-72 hours) using methods such as [³H]-hypoxanthine incorporation, which measures nucleic acid synthesis, or by staining with a fluorescent dye that binds to parasite DNA.

-

Data Analysis: The 50% inhibitory concentration (IC50) of chloroquine is determined for both conditions. A significant reduction in the IC50 of chloroquine in the presence of this compound indicates chemosensitizing activity.

PfCRT Transport Assay in Xenopus laevis Oocytes

This heterologous expression system allows for the direct study of PfCRT transport activity in a controlled environment.

Methodology:

-

Gene Expression: The gene encoding a mutant version of PfCRT is injected into Xenopus laevis oocytes, leading to the expression of the transporter on the oocyte membrane.

-

Transport Measurement: The oocytes are incubated in a medium containing radiolabeled chloroquine. The uptake or efflux of the radiolabeled substrate is measured over time.

-

Inhibition Studies: To assess the inhibitory effect of this compound, the transport assay is performed in the presence of varying concentrations of the compound.

-

Data Analysis: A reduction in the transport of chloroquine by PfCRT in the presence of this compound provides direct evidence of its inhibitory action on the transporter[5][7].

Sources

- 1. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PfCRT and its role in antimalarial drug resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chloroquine resistance in Plasmodium falciparum malaria parasites conferred by pfcrt mutations - ProQuest [proquest.com]

- 4. On the Mechanism of Chloroquine Resistance in Plasmodium falciparum | PLOS One [journals.plos.org]

- 5. A series of structurally simple chloroquine chemosensitizing dibemethin derivatives that inhibit chloroquine transport by PfCRT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quinoline antimalarials containing a dibemethin group are active against chloroquinone-resistant Plasmodium falciparum and inhibit chloroquine transport via the P. falciparum chloroquine-resistance transporter (PfCRT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dspace-test.anu.edu.au [dspace-test.anu.edu.au]

The Solubility Profile of Dibemethine: A Comprehensive Technical Guide for Researchers

Byline: Your Name/Department, Google Gemini Life Sciences

Abstract

Dibemethine, a tertiary amine with a dibenzyl substitution pattern, presents unique solubility characteristics that are critical for its application in organic synthesis and pharmaceutical research. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. We delve into the theoretical underpinnings of its solubility based on its physicochemical properties and provide detailed, field-proven experimental protocols for both kinetic and thermodynamic solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively handle and utilize this compound in their laboratory workflows.

Introduction to this compound: Physicochemical Characteristics

This compound, chemically known as N,N-dibenzylmethylamine, is a solid powder at room temperature with a melting point of approximately 50°C. Its molecular structure, featuring two nonpolar benzyl groups and a tertiary amine, renders it a predominantly nonpolar and hydrophobic molecule. This inherent hydrophobicity is a key determinant of its solubility behavior, particularly in organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 102-05-6 | [1][2] |

| Molecular Formula | C15H17N | [1][2] |

| Molecular Weight | 211.30 g/mol | [1][2] |

| Melting Point | ~50 °C | N/A |

| Boiling Point | ~288.7-305 °C | N/A |

| LogP (Octanol-Water) | 3.319 - 3.85 | N/A |

| Appearance | Solid powder | N/A |

The octanol-water partition coefficient (LogP) of this compound, ranging from 3.319 to 3.85, indicates a strong preference for lipophilic environments over aqueous media. This high LogP value is a direct consequence of its molecular structure and serves as a primary indicator of its poor water solubility and favorable solubility in nonpolar organic solvents.

Solubility of this compound in Organic Solvents: A Qualitative and Predictive Overview

While specific quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature, we can predict its solubility based on the fundamental principle of "like dissolves like." The nonpolar nature of this compound suggests high solubility in nonpolar solvents and progressively lower solubility as the polarity of the solvent increases.

Table 2: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Hexane | 0.1 | High | Nonpolar solvent, favorable interactions with benzyl groups. |

| Toluene | 2.4 | High | Aromatic solvent, favorable π-π stacking interactions. |

| Dichloromethane | 3.1 | High | Moderately polar, effective at solvating a wide range of nonpolar to moderately polar compounds. |

| Diethyl Ether | 2.8 | Moderate to High | Nonpolar aprotic solvent. |

| Ethyl Acetate | 4.4 | Moderate | Moderately polar aprotic solvent. |

| Acetone | 5.1 | Moderate to Low | Polar aprotic solvent. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | Cyclic ether with moderate polarity. |

| Acetonitrile | 5.8 | Low | Polar aprotic solvent. |

| Isopropanol | 3.9 | Low | Polar protic solvent, capable of hydrogen bonding. |

| Ethanol | 4.3 | Low | Polar protic solvent, capable of hydrogen bonding. |

| Methanol | 5.1 | Low | Highly polar protic solvent. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Moderate to High | Highly polar aprotic solvent, known for its broad solubilizing power.[3] |

| Water | 10.2 | Very Low/Insoluble | Highly polar protic solvent. |

Causality Behind Predicted Solubilities:

The high predicted solubility in solvents like hexane, toluene, and dichloromethane is attributed to favorable van der Waals forces and, in the case of toluene, potential π-π stacking interactions between the solvent and the benzyl rings of this compound. As the polarity of the solvent increases, particularly with protic solvents like alcohols, the energy required to break the solvent-solvent hydrogen bonds to accommodate the nonpolar this compound molecule becomes less favorable, leading to lower solubility. While DMSO is highly polar, it is an exceptionally strong hydrogen bond acceptor and a versatile solvent, often capable of dissolving even nonpolar compounds to a reasonable extent.[3]

Experimental Protocols for Determining this compound Solubility

To obtain precise quantitative solubility data, experimental determination is essential. The two primary methods employed in pharmaceutical and chemical research are kinetic and thermodynamic solubility assays.[4][5]

Kinetic Solubility Assay

This high-throughput method provides a rapid assessment of solubility and is particularly useful in the early stages of research.[4][6] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a stock solution (typically in DMSO).[6]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10-20 mM) in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the this compound stock solution with the chosen organic solvent to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (typically 1-2 hours) with gentle agitation.

-

Precipitation Assessment: Analyze the wells for the presence of precipitate. This can be done visually or, more accurately, using a nephelometer to measure light scattering or a plate reader to measure absorbance at a wavelength where the precipitate scatters light.[7]

-

Quantification (Optional): For a more quantitative result, the supernatant can be separated from the precipitate by filtration or centrifugation, and the concentration of dissolved this compound can be determined using a suitable analytical method like HPLC-UV.[3]

Caption: Workflow for the Kinetic Solubility Assay.

Thermodynamic (Equilibrium) Solubility Assay

This method, often referred to as the "gold standard," determines the true equilibrium solubility of a compound.[8] It involves equilibrating an excess of the solid compound with the solvent over a longer period to achieve a saturated solution.[9]

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing a known volume of the respective organic solvents. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker or rotator. Allow the samples to equilibrate for an extended period (typically 24-72 hours) to ensure that a true equilibrium is reached.

-

Phase Separation: After equilibration, carefully separate the saturated solution (supernatant) from the excess solid. This is typically achieved by centrifugation followed by filtration through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor.

Caption: Workflow for the Thermodynamic (Equilibrium) Solubility Assay.

Theoretical Approaches to Solubility Prediction

For a deeper understanding and to guide solvent selection, computational models can be employed to predict solubility. Quantitative Structure-Property Relationship (QSPR) models are a powerful tool in this regard.[10][11][12][13] These models use molecular descriptors, which are numerical representations of a molecule's structure, to predict its physicochemical properties, including solubility.[12][13]

For this compound, relevant descriptors would include:

-

LogP: As a measure of hydrophobicity.

-

Molecular Weight and Volume: Influencing the energy required to create a cavity in the solvent.

-

Polar Surface Area (PSA): Quantifying the polar regions of the molecule.

-

Hydrogen Bond Donors and Acceptors: Although this compound is only a hydrogen bond acceptor (at the nitrogen atom).

By inputting these descriptors into a pre-existing, validated QSPR model, a theoretical solubility value can be obtained. While these predictions may not be as accurate as experimental data, they are invaluable for high-throughput screening of potential solvents and for gaining insights into the molecular interactions driving solubilization.[10][11]

Safety and Handling Considerations

When working with this compound and organic solvents, adherence to strict safety protocols is paramount. Consult the Safety Data Sheet (SDS) for this compound and for each solvent before commencing any experimental work.[14][15][16][17][18][19][20]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile organic solvents.

-

Ignition Sources: Keep away from open flames, hot surfaces, and other potential ignition sources, as many organic solvents are flammable.

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

The solubility of this compound in organic solvents is governed by its nonpolar, hydrophobic nature. It is predicted to be highly soluble in nonpolar solvents and poorly soluble in polar, particularly protic, solvents. This guide has provided a theoretical framework for understanding these solubility characteristics, along with detailed, practical protocols for their experimental determination. By leveraging both predictive approaches and rigorous experimental validation, researchers can confidently and effectively utilize this compound in their scientific endeavors. The provided methodologies for kinetic and thermodynamic solubility assays offer robust frameworks for generating the precise data needed for applications ranging from reaction optimization to formulation development.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 4. creative-biolabs.com [creative-biolabs.com]

- 5. pharmatutor.org [pharmatutor.org]

- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. research.unipd.it [research.unipd.it]

- 11. Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. QSPR Prediction of Aqueous Solubility of Organic Compounds: Active Pharmaceutical Ingredients and Excipients | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 13. New QSPR study for the prediction of aqueous solubility of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. www-s.mechse.uiuc.edu [www-s.mechse.uiuc.edu]

- 16. assets.thermofisher.cn [assets.thermofisher.cn]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.cn [assets.thermofisher.cn]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. file1.lookchem.com [file1.lookchem.com]

A Predictive Spectroscopic Guide to Dibemethine for Advanced Drug Development

Introduction: The Analytical Imperative for Dibemethine

This compound (N-benzyl-N-methyl-1-phenylethenamine), a tertiary amine with CAS Number 102-05-6, holds significance as a versatile chemical intermediate.[1][2] Its molecular formula is C₁₅H₁₇N, corresponding to a molecular weight of approximately 211.30 g/mol .[3][4] Notably, this compound has demonstrated activity against chloroquine-resistant strains of Plasmodium falciparum, highlighting its potential relevance in antimalarial drug research.[1][5] The precise and unambiguous structural confirmation of such molecules is paramount in drug development to ensure purity, stability, and predictable pharmacological activity. This guide provides an in-depth, predictive analysis of the key spectroscopic data—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—essential for the rigorous characterization of this compound. While experimental spectra are invaluable, a predictive approach grounded in first principles of spectroscopy offers a powerful framework for researchers to anticipate, interpret, and validate their findings.

Molecular Structure and Spectroscopic Workflow

A robust analytical workflow is critical for comprehensive structural elucidation. The process typically begins with Mass Spectrometry to determine the molecular weight and elemental composition, followed by Infrared Spectroscopy to identify key functional groups, and culminates with NMR Spectroscopy for a detailed map of the carbon-hydrogen framework.

Caption: A typical workflow for the spectroscopic elucidation of an organic molecule like this compound.

Mass Spectrometry (MS): Unveiling the Molecular Ion and Fragmentation

Mass spectrometry is the initial and indispensable technique for determining the molecular weight of a compound. For this compound (C₁₅H₁₇N), the molecular ion peak (M⁺) is expected at an odd integer value, a characteristic feature for molecules containing an odd number of nitrogen atoms, as dictated by the Nitrogen Rule.[6][7]

Predicted Mass Spectrum Data for this compound

| Feature | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₇N | Based on known structure.[4] |

| Exact Mass | 211.1361 u | Calculated for C₁₅H₁₇N. |

| Nominal Mass | 211 u | Integer mass of the most abundant isotopes. |

| Molecular Ion (M⁺) | m/z 211 | Corresponds to the intact molecule radical cation. |

| Base Peak | m/z 91 | Predicted to be the highly stable tropylium cation. |

Fragmentation Pathway: The Signature of Alpha Cleavage

The most characteristic fragmentation pathway for tertiary amines like this compound is alpha cleavage—the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[8][9] This process is driven by the formation of a resonance-stabilized iminium cation. The cleavage of the benzyl-nitrogen bond is highly favored, leading to the formation of the benzyl radical and a stable cation at m/z 120, or more favorably, the formation of the benzyl cation (which rearranges to the highly stable tropylium ion) at m/z 91.

Caption: Predicted alpha cleavage pathways for this compound in mass spectrometry.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small quantity of this compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

-

Injection: Introduce the sample into the mass spectrometer via a direct insertion probe or GC inlet.

-

Ionization: Utilize a standard electron ionization (EI) source with an electron energy of 70 eV. This energy level is optimal for generating reproducible fragmentation patterns.

-

Mass Analysis: Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

-

Data Analysis: Identify the molecular ion peak (M⁺) at m/z 211. Designate the most intense peak in the spectrum as the base peak and calculate the relative abundances of all other fragment ions.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.[10] The IR spectrum of this compound is expected to be dominated by absorptions from its aromatic rings and aliphatic C-H bonds.

Predicted IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3100–3000 | C-H Stretch | Aromatic (sp² C-H) | Medium |

| 3000–2850 | C-H Stretch | Aliphatic (sp³ C-H) | Strong |

| 1600 & 1475 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1350–1000 | C-N Stretch | Tertiary Amine | Medium-Strong |

| 900–690 | C-H Bend (out-of-plane) | Monosubstituted Aromatic | Strong |

Source: Adapted from standard IR correlation tables.[11][12][13]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened (e.g., isopropanol) lint-free tissue.

-

Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place a small amount of solid this compound powder directly onto the ATR crystal. Apply pressure using the instrument's clamp to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform an automatic ATR correction and baseline correction using the instrument software to produce the final absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon).[14][15] Predicting NMR spectra involves analyzing chemical equivalency, shielding/deshielding effects, and spin-spin coupling.[16][17]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show four distinct signals, corresponding to the four non-equivalent sets of protons in the molecule.

Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Label | Proton Type | Predicted Shift (δ, ppm) | Multiplicity | Integration |

| Hₐ | Aromatic (C₆H₅) | 7.20–7.40 | Multiplet | 10H |

| Hₑ | Methylene (CH₂) | ~3.60 | Singlet | 4H |

| Hₘ | Methyl (CH₃) | ~2.25 | Singlet | 3H |

Note: Predictions are based on standard chemical shift principles. Machine learning-based predictors can offer high accuracy, with mean absolute errors often below 0.11 ppm.[15][18]

Causality of Chemical Shifts:

-

Hₐ (Aromatic): These protons are highly deshielded due to the ring current effect of the benzene rings, causing them to appear far downfield (7.20–7.40 ppm).[19]

-

Hₑ (Methylene): The benzylic protons are adjacent to both an aromatic ring and the nitrogen atom. Both groups are electron-withdrawing, deshielding these protons and shifting them to approximately 3.60 ppm. The two CH₂ groups are chemically equivalent.

-

Hₘ (Methyl): The methyl protons are attached to the nitrogen atom, which is an electron-withdrawing group, causing a downfield shift to around 2.25 ppm compared to a standard alkane methyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is predicted to show five distinct signals, reflecting the symmetry of the molecule where the two benzyl groups are identical.

Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Label | Carbon Type | Predicted Shift (δ, ppm) |

| Cᵢ | Aromatic (ipso-C) | ~139 |

| Cₒ, Cₘ, Cₚ | Aromatic (ortho, meta, para-C) | 127–129 |

| Cₑ | Methylene (-CH₂-) | ~62 |

| Cₘ | Methyl (-CH₃) | ~42 |

Note: ¹³C NMR prediction can be performed using various methods, including quantitative structure–property relationships (QSPR) and density functional theory (DFT) calculations, which can achieve high accuracy.[14][20][21]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Setup: Place the NMR tube in a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).

-

Typically, 8-16 scans are sufficient.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be required.

-

-

Data Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals in the ¹H spectrum.

Integrated Spectroscopic Analysis

The true power of spectroscopic analysis lies in the integration of data from all techniques. For this compound:

-

MS confirms the molecular formula C₁₅H₁₇N with a molecular ion at m/z 211. The base peak at m/z 91 strongly suggests the presence of a benzyl group.

-

IR confirms the presence of aromatic rings (~3050, 1600, 1475 cm⁻¹) and aliphatic C-H bonds (~2950 cm⁻¹), and the C-N bond of the tertiary amine (~1200 cm⁻¹). The absence of N-H stretches (~3400 cm⁻¹) confirms its tertiary nature.

-

NMR provides the definitive structure. ¹H NMR shows the correct ratio of aromatic (10H), benzylic (4H), and N-methyl (3H) protons. ¹³C NMR confirms the number of unique carbon environments, consistent with the molecule's symmetry.

Together, these predicted data points form a self-validating system that would unequivocally confirm the structure and purity of a synthesized sample of this compound.

References

- CASPRE - 13C NMR Predictor. (n.d.). Retrieved from vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1VnwjfwlZVjPYWJIf7JjT9gtstHMJD8ok64d9qlQzNxRO9SOwUAWdGfs7y-9cyN1UPw3nOvssXAC3KJkPzuFhqOYSGqBSezteJzjJ8w==

-

Zhang, Q., et al. (2018). 13C NMR chemical shift prediction of diverse chemical compounds. Journal of Receptors and Signal Transduction, 38(1), 76-83. Available from: [Link]

-

Sajed, T., et al. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. University of Alberta Libraries. Available from: [Link]

-

AppliChem. (n.d.). This compound | 102-05-6. Retrieved from [Link]

-

Odhav. (n.d.). This compound (CAS 102-05-6): Properties, Uses, and Sourcing for Chemical Manufacturers. Retrieved from [Link]

-

Global Substance Registration System (GSRS). (n.d.). This compound. Retrieved from [Link]

-

Chemsrc. (2025). This compound | CAS#:102-05-6. Retrieved from [Link]

-

Willoughby, P. H., et al. (2017). Development of a 13C NMR Chemical Shift Prediction Procedure Using B3LYP/cc-pVDZ and Empirically Derived Systematic Error Correction Terms. The Journal of Organic Chemistry, 82(9), 4772-4785. Available from: [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Retrieved from [Link]

-

Kwon, Y., et al. (2024). Analyzing Carbon-13 NMR Spectra to Predict Chemical Shifts of Carbon Compounds using Machine Learning Algorithms. The Morganton Scientific Review. Available from: [Link]

-

Moye, A. L. (1970). Simplified infrared functional group correlation chart. Journal of Chemical Education, 47(5), A371. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

-

OpenOChem Learn. (n.d.). MS Fragmentation. Retrieved from [Link]

-

University of York. (n.d.). IR frequency table. Retrieved from [Link]

-

Wiley. (n.d.). How to Identify Molecular Fragmentation Patterns in Mass Spectrometry. Dummies.com. Retrieved from [Link]

-

precisionFDA. (n.d.). This compound. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Simplified Infrared Correlation Chart. Retrieved from [Link]

- Abraham, R. J. (2002). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia.

-

Chemistry with Caroline. (2021, October 4). How to Predict the Number of Signals in a 1H NMR (O Chem) [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). Characteristic IR Absorption Peaks of Functional Groups. Retrieved from [Link]

-

Studylib. (n.d.). Mass Spectrometry Fragmentation: Ethers, Amines, More. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available from: [Link]

-

Potrzebowski, M. J., et al. (2020). Exploring Accuracy Limits of Predictions of the 1H NMR Chemical Shielding Anisotropy in the Solid State. Molecules, 25(18), 4254. Available from: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | 102-05-6 [chemicalbook.com]

- 3. appchemical.com [appchemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. This compound , 97% , 102-05-6 - CookeChem [cookechem.com]

- 6. MS Fragmentation | OpenOChem Learn [learn.openochem.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. How to Identify Molecular Fragmentation Patterns in Mass Spectrometry | dummies [dummies.com]

- 10. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 11. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 14. tandfonline.com [tandfonline.com]

- 15. ualberta.scholaris.ca [ualberta.scholaris.ca]

- 16. spectroscopyasia.com [spectroscopyasia.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

An In-Depth Technical Guide to the Biological Activity Screening of Dibemethine

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dibemethine (N-benzyl-N-methyl-1-phenylmethanamine), a tertiary amine with a known inhibitory profile against chloroquine-resistant Plasmodium falciparum, represents a chemical scaffold with underexplored therapeutic potential. This guide provides a comprehensive framework for the systematic biological activity screening of this compound, extending beyond its established antimalarial properties. We will navigate from foundational in vitro characterization and cytotoxicity profiling to hypothesis-driven screening against a spectrum of potential therapeutic targets, including fungal, viral, and cancer-related pathways. Furthermore, this document outlines advanced methodologies for target deconvolution and mechanism of action studies. Each section is underpinned by detailed, field-proven protocols and a rationale for experimental design, ensuring a scientifically rigorous approach to unlocking the broader biological activity of this compound.

Introduction: Unveiling the Potential of this compound

This compound is a tertiary amine with the chemical formula C15H17N.[1] Its primary documented biological activity is its efficacy against chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The proposed mechanism of action involves the inhibition of the P. falciparum chloroquine-resistance transporter (PfCRT), a key protein in the parasite's detoxification pathway for the antimalarial drug chloroquine. This established activity makes this compound an interesting starting point for further antimalarial drug development.

However, the chemical structure of this compound, featuring two benzyl groups and a methyl group attached to a central nitrogen atom, belongs to a class of compounds known for a diverse range of biological activities. Derivatives of benzylamines and other tertiary amines have demonstrated antifungal, antiviral, and anticancer properties.[2][3][4][5] This structural precedent strongly suggests that the biological activity of this compound may not be limited to its antimalarial effects.

This guide, therefore, presents a strategic and comprehensive approach to the biological activity screening of this compound. The aim is to build a detailed profile of its bioactivity, identify potential new therapeutic applications, and lay the groundwork for future drug development efforts.

Foundational Characterization and In Vitro Profiling

Before embarking on a broad screening campaign, it is imperative to establish a foundational understanding of this compound's physicochemical properties and its general effects on cellular viability.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| CAS Number | 102-05-6 | [1] |

| Molecular Formula | C15H17N | [1] |

| Molecular Weight | 211.30 g/mol | [1] |

| Melting Point | Approx. 50 °C | |

| Boiling Point | Approx. 304-305 °C | |

| LogP | 3.85 |

Cytotoxicity Profiling

A critical initial step in any screening cascade is to determine the cytotoxic profile of the test compound. This information is essential for distinguishing between specific biological activity and non-specific toxicity. The MTT assay is a widely used, reliable, and straightforward colorimetric method for assessing cell viability.[6][7][8]

-

Cell Seeding: Seed a panel of human cell lines (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. The concentration range should be broad enough to determine an IC50 value (e.g., 0.1 µM to 100 µM). Add the diluted compound to the cells and incubate for 48-72 hours.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Hypothesis-Driven Screening: Exploring Predicted Activities

Based on the structural features of this compound and the known biological activities of related compounds, a targeted screening approach can be employed to investigate its potential in several key therapeutic areas.

Antifungal Activity

Benzylamine derivatives are a known class of antifungal agents.[3][4] Therefore, evaluating this compound's activity against a panel of pathogenic fungi is a logical next step.

-

Inoculum Preparation: Prepare a standardized inoculum of fungal strains (e.g., Candida albicans, Aspergillus fumigatus) in RPMI-1640 medium.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the fungal inoculum to each well.

-

Incubation: Incubate the plates at 35°C for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents visible fungal growth.[10]

Antiviral Activity

Several compounds containing tertiary amine and benzyl moieties have been reported to possess antiviral properties.[5][11] A preliminary screen against a panel of common viruses can provide insights into this compound's potential in this area.

-

Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in a 6-well plate.

-

Infection: Infect the cells with a known titer of the virus for 1-2 hours.

-

Compound Treatment: Remove the viral inoculum and overlay the cells with a medium containing a serial dilution of this compound and a gelling agent (e.g., methylcellulose).

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

-

Plaque Visualization and Counting: Stain the cells with crystal violet to visualize and count the plaques.

-

Data Analysis: Calculate the percentage of plaque reduction compared to a vehicle-treated control and determine the EC50 value.

Anticancer Activity

The cytotoxicity data from the initial MTT assay may already hint at potential anticancer activity. Further investigation using a broader panel of cancer cell lines is warranted. Some N,N-bis-heterocyclic-methylamines have shown potent cytotoxic effects against cancer cells.[12]

This protocol is an extension of the MTT assay described in section 2.2, utilizing a panel of cancer cell lines representing different tumor types (e.g., NCI-60 panel). The goal is to identify patterns of activity and potential selectivity for certain cancer types.

Caption: Hypothesis-driven screening strategy for this compound.

Broad Phenotypic and Target-Based Screening

In addition to hypothesis-driven approaches, a broader, unbiased screening strategy can uncover unexpected biological activities.

Expanded Antiparasitic Screening

Given its known antimalarial activity, it is prudent to screen this compound against other neglected tropical diseases caused by protozoan parasites.

-

Parasite Culture: Culture Leishmania promastigotes (e.g., Leishmania donovani) in a suitable medium.

-

Compound Treatment: Add serial dilutions of this compound to the parasite culture in a 96-well plate.

-

Incubation: Incubate the plates at 26°C for 72 hours.

-

Viability Assessment: Assess parasite viability using a resazurin-based fluorescence assay.

Antibacterial Screening

A general screen for antibacterial activity against a panel of Gram-positive and Gram-negative bacteria is a standard component of broad phenotypic screening.

-

Inoculum Preparation: Prepare a standardized inoculum of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton broth.

-

Compound Dilution: Prepare a serial dilution of this compound in a 96-well plate.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: Determine the MIC as the lowest concentration that inhibits visible bacterial growth.[10][12]

Safety and Secondary Pharmacology Screening

Early assessment of potential liabilities is crucial in the drug development process.

hERG Channel Inhibition Assay

Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmias.[13][14] Therefore, assessing this compound's effect on this channel is a critical safety screen. Automated patch-clamp systems are the gold standard for this assessment.[1][15][16][17]

-

Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

-

Compound Application: Apply a range of this compound concentrations to the cells using the automated patch-clamp system.

-

Electrophysiological Recording: Record the hERG channel currents in response to a specific voltage protocol.[15]

-

Data Analysis: Measure the inhibition of the hERG current and calculate the IC50 value.

Advanced Screening and Mechanistic Studies

Should a significant biological activity be identified in the primary screens, the next steps involve target deconvolution and elucidation of the mechanism of action.

Target Identification

Several methods can be employed to identify the molecular target(s) of this compound. These can be broadly categorized into affinity-based and label-free approaches.

-

Affinity-Based Methods: These involve immobilizing this compound on a solid support (e.g., beads) and using it to "pull down" its binding partners from a cell lysate. The bound proteins are then identified by mass spectrometry.

-

Label-Free Methods: Techniques such as the cellular thermal shift assay (CETSA) can be used to identify target engagement in a cellular context without modifying the compound.

Mechanism of Action Studies

Once a target is identified, further studies are needed to understand how this compound modulates its function. This may involve:

-

Enzymatic Assays: If the target is an enzyme, its activity can be measured in the presence of this compound.

-

Receptor Binding Assays: If the target is a receptor, competitive binding assays can be performed.

-

Cellular Pathway Analysis: Techniques such as Western blotting or reporter gene assays can be used to investigate the downstream effects of target modulation.

Caption: Workflow for target identification and mechanism of action studies.

Special Considerations for Screening Tertiary Amines

Tertiary amines can sometimes present challenges in high-throughput screening.[18]

-

Assay Interference: Due to their basic nature, tertiary amines can alter the pH of assay buffers, potentially affecting enzyme activity or reporter systems. Careful buffer selection and pH monitoring are important.

-

Non-Specific Binding: The lipophilic nature of many tertiary amines can lead to non-specific binding to proteins and other assay components, resulting in false positives. The inclusion of detergents (e.g., Tween-20) in assay buffers can help mitigate this.

-

Promiscuity: Tertiary amines are a common feature in promiscuous compounds (compounds that hit multiple targets). It is important to be aware of this and to perform counter-screens to assess selectivity.

Conclusion

The biological activity screening of this compound should be a systematic and multi-faceted endeavor. While its known antimalarial activity provides a solid starting point, the structural characteristics of this compound suggest a much broader therapeutic potential. By following the comprehensive screening cascade outlined in this guide—from foundational cytotoxicity profiling to hypothesis-driven and broad phenotypic screening, and finally to advanced mechanistic studies—researchers can unlock the full potential of this compound and pave the way for the development of novel therapeutics.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]

-

Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum. PubMed. Available from: [Link]

-

Cell-based hERG Channel Inhibition Assay in High-throughput Format. PMC - NIH. Available from: [Link]

-

hERG Safety. Cyprotex. Available from: [Link]

-

(PDF) N,N-bis-heteroaryl methylamines: Potent anti-mitotic and highly cytotoxic agents. ResearchGate. Available from: [Link]

-

Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. Available from: [Link]

-

Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel. ResearchGate. Available from: [Link]

-

hERG Patch Clamp Assay – Cardiac Safety Panel. Reaction Biology. Available from: [Link]

-

Table 5 . Cytotoxicities against a Set of Cancer Cell Lines, Measured... ResearchGate. Available from: [Link]

-

Visceral leishmaniasis: Experimental models for drug discovery. PMC - PubMed Central. Available from: [Link]

-

Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. PubMed. Available from: [Link]

-

The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future. ACS Publications. Available from: [Link]

-

Discovery of dihydro-alkyloxy-benzyl-oxopyrimidines as promising anti-influenza virus agents. PubMed. Available from: [Link]

-

Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment. PubMed. Available from: [Link]

-

SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Journal of Chemistry and Technologies. Available from: [Link]

- Tertiary amine compounds for use in immunoassays. Google Patents.

- US20030138974A1 - Tertiary amine compounds for use in immunoassays. Google Patents.

-

Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. MDPI. Available from: [Link]

-

Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. PubMed. Available from: [Link]

-

Challenges and Opportunities in Enabling High-Throughput, Miniaturized High Content Screening. PubMed. Available from: [Link]

-

Synthesis and Structure-Activity Relationships of Novel Benzylamine-Type Antifungals as Butenafine-Related Antimycotics. PubMed. Available from: [Link]

-

SYNTHESIS AND VIRUS-INHIBITORY ACTIVITY OF D- AND L-ISOMERS OF 2-(ALPHA-HYDROXY-BENZYL)-BENZIMIDAZOLE. PubMed. Available from: [Link]

-

Cytotoxicity and genotoxicity of stilbene derivatives in CHO-K1 and HepG2 cell lines. NIH. Available from: [Link]

-

Interferences in Immunoassay. PMC - PubMed Central - NIH. Available from: [Link]

-

Challenges and Opportunities in High Throughput Screening: Implications for New Technologies. ResearchGate. Available from: [Link]

-

Challenges of HTS in early-stage drug discovery. Axxam SpA. Available from: [Link]

-

CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. NIH. Available from: [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. Available from: [Link]

-

A novel C-3-substituted oleanolic acid benzyl amide derivative exhibits therapeutic potential against influenza A by targeting PA–PB1 interactions and modulating host macrophage inflammation. PMC - NIH. Available from: [Link]

-

Antiviral Activity of (1S,9aR)-1-[(1,2,3-Triazol-1-yl)methyl]octahydro-1H-quinolizines from the Alkaloid Lupinine. MDPI. Available from: [Link]

-

Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. PMC - NIH. Available from: [Link]

-

Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf - NIH. Available from: [Link]

-

Overview on Strategies and Assays for Antibiotic Discovery. MDPI. Available from: [Link]

-

A review on the screening methods for the discovery of natural antimicrobial peptides. PMC. Available from: [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. PMC. Available from: [Link]

Sources

- 1. evotec.com [evotec.com]

- 2. Chiral N-benzyl-N-methyl-1-(naphthalen-1-yl)ethanamines and their in vitro antifungal activity against Cryptococcus neoformans, Trichophyton mentagrophytes and Trichophyton rubrum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and structure-activity relationships of phenyl-substituted benzylamine antimycotics: a novel benzylbenzylamine antifungal agent for systemic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Development and validation of a novel Leishmania screening cascade | DNDi [dndi.org]

- 7. Visceral leishmaniasis: Experimental models for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 3R Research Foundation Switzerland / 3R Info Bulletins / Leishmaniasis: Development of an in vitro assay for drug screening [forschung3r.ch]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Challenges and Tools for In Vitro Leishmania Exploratory Screening in the Drug Development Process: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. fda.gov [fda.gov]

- 16. researchgate.net [researchgate.net]

- 17. reactionbiology.com [reactionbiology.com]

- 18. EP1321770A2 - Tertiary amine compounds for use in immunoassays - Google Patents [patents.google.com]

In Silico Modeling of Dibemethine-PfCRT Interaction: A Technical Guide for Drug Development Professionals

This guide provides an in-depth, technical walkthrough for modeling the interaction between the antimalarial compound Dibemethine and the Plasmodium falciparum Chloroquine Resistance Transporter (PfCRT). It is designed for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and combat antimalarial resistance.

Foundational Context: The Challenge of Antimalarial Resistance and the Significance of PfCRT

The emergence and spread of drug-resistant Plasmodium falciparum represent a significant obstacle to global malaria control efforts.[1] For many years, chloroquine (CQ) was a highly effective and affordable treatment. However, its efficacy has been severely compromised by resistance, primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene.[2][3]

PfCRT is a transmembrane protein located in the membrane of the parasite's digestive vacuole (DV), an acidic organelle where hemoglobin degradation occurs.[1] In CQ-sensitive parasites, the weakly basic chloroquine accumulates in the DV and interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion. In resistant strains, mutated PfCRT actively transports chloroquine out of the DV, reducing its concentration at the site of action and rendering the drug ineffective.[1][2][3] The transporter is a member of the drug/metabolite transporter (DMT) superfamily and consists of 10 transmembrane helices that form a central cavity, which is the likely site for ligand binding and transport.[1][4]

Given its central role in drug resistance, PfCRT is a promising target for new antimalarial therapies.[5] One strategy is to identify compounds that can either inhibit the transport function of mutant PfCRT, thereby restoring the efficacy of existing drugs like chloroquine, or that possess intrinsic antimalarial activity and are not substrates for PfCRT-mediated efflux.

This compound: A Potential PfCRT Modulator

This compound is a chemical compound with the molecular formula C15H17N and a molecular weight of 211.30 g/mol .[6][7] It has demonstrated activity against chloroquine-resistant strains of P. falciparum.[7][8] Notably, studies have shown that some this compound derivatives can inhibit the transport of chloroquine via PfCRT, suggesting a direct interaction with the transporter.[9] This dual-function potential—inhibiting both hemozoin formation and PfCRT—makes this compound and its analogs compelling candidates for further investigation.[9]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 102-05-6 | [6] |

| Molecular Formula | C15H17N | [10][11] |

| Molecular Weight | 211.3 g/mol | [10][11] |

| SMILES | CN(Cc1ccccc1)Cc2ccccc2 | [10] |

| InChIKey | WYZDCUGWXKHESN-UHFFFAOYSA-N | [10] |

In Silico Modeling Workflow: A Step-by-Step Guide

The following sections detail a comprehensive in silico workflow to investigate the interaction between this compound and PfCRT. This process involves several stages, from system preparation to detailed simulation and analysis. The rationale behind each step is provided to ensure a thorough understanding of the experimental design.

Caption: Overall workflow for the in silico modeling of the this compound-PfCRT interaction.

System Preparation

The accuracy of any in silico model is fundamentally dependent on the quality of the initial structures of the protein and the ligand.[12]

The three-dimensional structure of the PfCRT 7G8 isoform, which is associated with chloroquine resistance, has been determined by cryo-electron microscopy and is available in the Protein Data Bank (PDB) under the accession code 6UKJ .[1][13]

Experimental Protocol: Protein Preparation

-

Download the Structure: Obtain the PDB file for 6UKJ from the RCSB PDB database.[13][14]

-

Clean the Structure: Remove any non-essential molecules from the PDB file, such as water molecules, ions, and co-crystallized ligands or antibody fragments that are not part of the transporter itself. This is crucial to focus the simulation on the protein-ligand interaction.

-

Add Hydrogens: Since cryo-EM structures often lack hydrogen atoms, they must be added. Most molecular modeling software (e.g., UCSF Chimera, PyMOL, or the pdb2gmx tool in GROMACS) can perform this step. The protonation states of ionizable residues (e.g., Histidine, Aspartic Acid, Glutamic Acid) should be assigned based on the physiological pH of the digestive vacuole (around pH 5.0-5.5).

-

Assign Charges and Atom Types: Utilize a force field (e.g., AMBER, CHARMM, or GROMOS) to assign partial charges and atom types to the protein atoms. The pdb2gmx tool in GROMACS is commonly used for this purpose.[15]

A high-quality 3D structure of this compound is required for docking and simulation.

Experimental Protocol: Ligand Preparation

-

Obtain 2D Structure: The SMILES string for this compound, CN(Cc1ccccc1)Cc2ccccc2, can be obtained from chemical databases like PubChem or ChemicalBook.[6][10][16]

-

Generate 3D Conformation: Use a program like Open Babel or the chemical drawing tools in Maestro or ChemDraw to convert the 2D SMILES string into a 3D structure.

-

Energy Minimization: Perform an energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94 or GAFF) to obtain a low-energy, geometrically realistic conformation.

-